molecular formula C11H5F17O B14419058 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one CAS No. 82959-19-1

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one

Cat. No.: B14419058
CAS No.: 82959-19-1
M. Wt: 476.13 g/mol
InChI Key: SRPSQNCCTSXJAB-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one is a fluorinated ketone compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one typically involves the fluorination of a precursor compound. One common method is the direct fluorination of undecan-2-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the integrity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming a fluorinated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Perfluoroundecanoic acid.

    Reduction: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol.

    Substitution: Various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content, which can enhance contrast in imaging techniques.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one depends on its application. In biological systems, its fluorinated nature allows it to interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and van der Waals forces. The compound’s high electronegativity can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A fluorinated amine with similar properties but different functional groups.

    1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane: An epoxide derivative with unique reactivity due to the presence of the epoxy group.

Uniqueness

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-one is unique due to its ketone functional group, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its high degree of fluorination also contributes to its exceptional chemical resistance and thermal stability, making it valuable in various applications.

Properties

CAS No.

82959-19-1

Molecular Formula

C11H5F17O

Molecular Weight

476.13 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-one

InChI

InChI=1S/C11H5F17O/c1-3(29)2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3

InChI Key

SRPSQNCCTSXJAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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